molecular formula C25H25N5O B2915025 N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea CAS No. 1207014-27-4

N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea

Cat. No. B2915025
CAS RN: 1207014-27-4
M. Wt: 411.509
InChI Key: PQUQDGOTJIRNQV-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 are organic groups or hydrogen . Urea derivatives are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of N-substituted ureas typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported. These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nitration, conversion from the nitro group to an amine, and bromination .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Derivatives of urea, including those with modifications in the phenyl and methoxyphenyl groups, have been studied for their potential in inhibiting various enzymes and showing anticancer activity. For example, a study on urea derivatives highlighted their inhibition of urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, with certain compounds showing notable in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Certain urea derivatives, particularly those related to N-(4-methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, have been identified as inhibitors of GSK-3β, a key enzyme implicated in several diseases including Alzheimer's. These compounds have been synthesized and evaluated for their potential therapeutic applications, demonstrating the versatility of urea derivatives in drug development (Lough et al., 2010).

Antidiabetic Screening

Research into novel dihydropyrimidine derivatives related to the specified compound has shown potential antidiabetic properties through in vitro screenings. These studies involve the synthesis of compounds followed by evaluations using α-amylase inhibition assays, highlighting the potential of such chemical structures in addressing diabetes (Lalpara et al., 2021).

Radiolabeling for PET Studies

The synthesis and evaluation of radiolabeled urea derivatives, aimed at specific enzyme inhibitors like GSK-3β for PET studies, exemplify the application of such compounds in biomedical imaging. Although challenges in brain penetration have been noted, these efforts underscore the potential for urea derivatives in diagnostic imaging (Vasdev et al., 2005).

properties

IUPAC Name

1-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-17(2)20-10-8-19(9-11-20)15-27-25(31)23-24(21-5-4-14-26-16-21)30(29-28-23)22-12-6-18(3)7-13-22/h4-14,16-17H,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUQDGOTJIRNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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